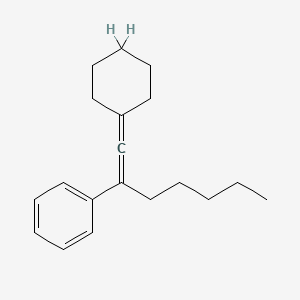
(1-Cyclohexylidenehept-1-EN-2-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylidenehept-1-EN-2-YL)benzene: is an organic compound with the molecular formula C15H18 It is characterized by a cyclohexylidene group attached to a hept-1-en-2-yl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylidenehept-1-EN-2-YL)benzene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and benzene derivatives.
Formation of Intermediate: Cyclohexanone undergoes a series of reactions to form intermediates such as 1-(2-iodocyclohex-1-en-1-yl)benzene and 1-(2-iodocyclohex-2-en-1-yl)benzene.
Final Product Formation: These intermediates are then reacted with potassium tert-butoxide (KOtBu) in benzene at elevated temperatures (around 180°C) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclohexylidenehept-1-EN-2-YL)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexylidene ketones or carboxylic acids.
Reduction: Formation of cyclohexylheptane derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Cyclohexylidenehept-1-EN-2-YL)benzene is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials that require specific structural attributes.
Mecanismo De Acción
The mechanism by which (1-Cyclohexylidenehept-1-EN-2-YL)benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved are primarily dictated by the nature of the reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohex-1,2-dien-1-ylbenzene: Similar in structure but with a different arrangement of double bonds.
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: Another compound with a cyclohexylidene group but different substituents.
Uniqueness
(1-Cyclohexylidenehept-1-EN-2-YL)benzene is unique due to its specific combination of a cyclohexylidene group, a hept-1-en-2-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
112176-08-6 |
|---|---|
Fórmula molecular |
C19H26 |
Peso molecular |
254.4 g/mol |
InChI |
InChI=1S/C19H26/c1-2-3-6-15-19(18-13-9-5-10-14-18)16-17-11-7-4-8-12-17/h5,9-10,13-14H,2-4,6-8,11-12,15H2,1H3 |
Clave InChI |
BBLGKCGSBIIOFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C=C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


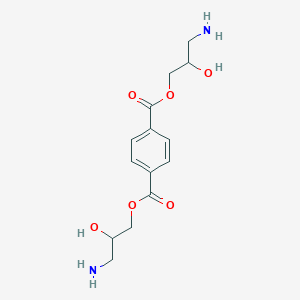
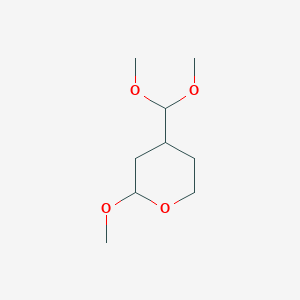
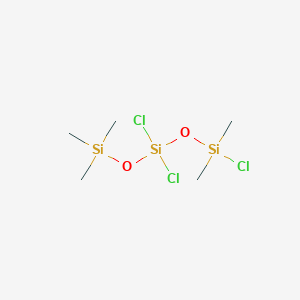

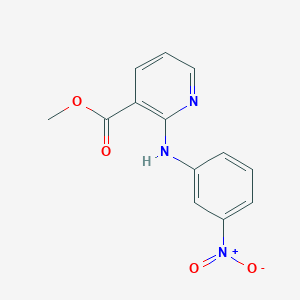
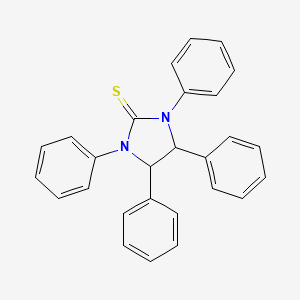
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

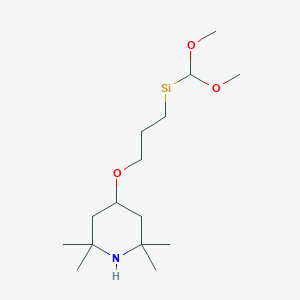
silane](/img/structure/B14308830.png)
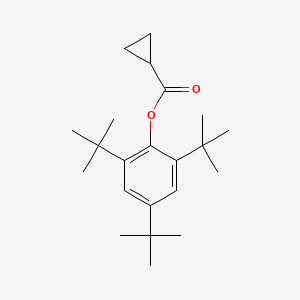
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

